molecular formula C26H24N4O6S B2731075 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533870-36-9

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2731075
CAS No.: 533870-36-9
M. Wt: 520.56
InChI Key: JVDDZZZNERXAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring three critical structural motifs:

  • A 1,3,4-oxadiazole ring substituted with a 2,4-dimethoxyphenyl group, contributing to π-π stacking and hydrogen-bonding interactions.
  • A benzamide backbone, providing structural rigidity and serving as a scaffold for substitutions.

The molecular formula is C₃₃H₂₈N₄O₆S, with a molecular weight of 608.66 g/mol (estimated). Key physicochemical properties include a moderate lipophilicity (predicted XLogP3 ≈ 3.5–4.0) and a high topological polar surface area (TPSA ≈ 120–130 Ų), suggesting balanced solubility and membrane permeability .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O6S/c1-34-20-9-12-22(23(15-20)35-2)25-28-29-26(36-25)27-24(31)18-7-10-21(11-8-18)37(32,33)30-14-13-17-5-3-4-6-19(17)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDDZZZNERXAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves multi-step reactions:

  • Formation of the 3,4-Dihydroisoquinoline Sulfonyl Derivative: : Starting with 3,4-dihydroisoquinoline, sulfonylation occurs using reagents like sulfonyl chlorides under basic conditions.

  • Synthesis of the Oxadiazole Moiety: : Utilizing hydrazine hydrate and an appropriate carboxylic acid derivative to form the oxadiazole ring.

  • Coupling Reaction: : The sulfonyl derivative and the oxadiazole compound are coupled using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases to yield the final product.

Industrial Production Methods

Industrial-scale production relies on optimizing these steps for higher yield and purity. Advanced techniques such as flow chemistry can enhance reaction rates and efficiency. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.

  • Reduction: : The nitro and oxadiazole groups can be reduced under specific conditions.

  • Substitution: : The benzamide and methoxy groups facilitate nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Employ reagents like hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: : Utilize hydrogenation catalysts (Pd/C) or lithium aluminum hydride.

  • Substitution: : Conditions include bases such as sodium hydride (NaH) and solvents like DMSO (dimethyl sulfoxide).

Major Products Formed

  • Oxidation Products: : Formation of sulfoxides or sulfones.

  • Reduction Products: : Amine derivatives from nitro reductions.

  • Substitution Products: : Varied benzamide or oxadiazole derivatives depending on the nucleophile.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance:

  • RET Kinase Inhibition : A related study demonstrated that derivatives of benzamides containing oxadiazole effectively inhibited RET kinase activity, suggesting that similar compounds may have therapeutic potential in cancer treatment .
  • Cell Proliferation Inhibition : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents .

Neurological Applications

The dihydroisoquinoline structure is associated with neuroactive properties:

  • Treatment of Neurodegenerative Diseases : There is evidence supporting the use of related compounds for treating conditions such as Parkinson's disease and schizophrenia. These compounds may modulate neurotransmitter systems and exhibit neuroprotective effects .

Case Study 1: RET Kinase Inhibitors

A series of novel benzamide derivatives were synthesized and evaluated for their RET kinase inhibitory activity. Among these, a compound structurally similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide showed potent inhibition in both molecular and cellular assays .

Case Study 2: Neuroprotective Effects

In a study focusing on neuroprotection, compounds derived from the dihydroisoquinoline framework demonstrated significant protective effects against oxidative stress-induced neuronal damage in vitro. These findings suggest that modifications to the structure can enhance neuroprotective properties .

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : Enzymes, receptors, and nucleic acids.

  • Pathways Involved: : Binding to active sites or altering structural conformations, leading to inhibition or activation of biological functions.

Comparison with Similar Compounds

a) 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS: 442881-27-8)

  • Key Difference : The oxadiazole ring is substituted with a single 4-methoxyphenyl group instead of 2,4-dimethoxyphenyl.
  • Properties :
    • Molecular Weight: 490.5 g/mol
    • XLogP3: 3.2
    • TPSA: 123 Ų

b) 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS: 533871-76-0)

  • Key Difference : The oxadiazole ring is substituted with a 3,4,5-triethoxyphenyl group.
  • Properties :
    • Molecular Weight: ~650 g/mol (estimated)
    • XLogP3: ~5.0 (predicted)
  • Implications : Increased lipophilicity and steric hindrance may enhance hydrophobic interactions but reduce solubility and oral bioavailability .

Modifications to the Sulfonyl-Linked Group

a) 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (CAS: 380638-33-5)

  • Key Difference: The dihydroisoquinoline group is replaced with dihydroquinoline, and the oxadiazole is replaced with a sulfamoylphenyl-isoxazole moiety.
  • Properties :
    • Molecular Weight: ~600 g/mol (estimated)
    • TPSA: ~150 Ų

Benzamide Backbone Variations

a) 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(3-quinoxalin-2-ylphenyl)benzamide (CAS: 431984-56-4)

  • Key Difference: The dihydroisoquinoline sulfonyl group is absent, replaced by a quinoxalinylphenyl substituent.
  • Properties :
    • Molecular Weight: ~520 g/mol (estimated)
    • XLogP3: ~4.5
  • Implications: The quinoxaline moiety enhances π-π stacking but may reduce solubility and increase off-target interactions .

Physicochemical and Pharmacokinetic Profiling

Compound (CAS) Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Substituents
Target Compound 608.66 ~3.5 ~125 2,4-Dimethoxyphenyl, dihydroisoquinoline sulfonyl
442881-27-8 490.5 3.2 123 4-Methoxyphenyl
533871-76-0 ~650 ~5.0 ~110 3,4,5-Triethoxyphenyl
380638-33-5 ~600 ~4.0 ~150 Dihydroquinoline, isoxazole
431984-56-4 ~520 ~4.5 ~100 Quinoxalinylphenyl

Key Observations :

  • The 2,4-dimethoxyphenyl substitution in the target compound balances electron-donating effects and steric bulk, likely optimizing interactions with polar enzyme pockets.
  • Higher TPSA values correlate with improved solubility but may limit blood-brain barrier penetration.

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The molecular formula of the compound is C26H24N4O4SC_{26}H_{24}N_{4}O_{4}S with a molecular weight of 488.6 g/mol. The structure includes several functional groups:

  • Sulfonamide group : Known for its broad-spectrum antimicrobial activity.
  • Oxadiazole ring : Associated with various biological activities including anticancer and antifungal effects.
  • Dihydroisoquinoline moiety : Implicated in neuroprotective and anticancer properties.

Synthesis

The synthesis typically involves:

  • Formation of the oxadiazole ring through cyclization of hydrazides with carboxylic acids.
  • Introduction of the sulfonyl group via sulfonylation reactions using sulfonyl chlorides.
  • Final coupling with the benzamide moiety to form the complete structure.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of compounds containing oxadiazole and sulfonamide functionalities. For instance:

  • A series of sulfonamide derivatives were evaluated for their in vitro antimicrobial activity. Compounds exhibited significant inhibition against various bacterial strains with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
CompoundMIC (µg/mL)Standard
5c110Diclofenac (157)
5d110Diclofenac (157)
5e111Diclofenac (157)

Anti-inflammatory Activity

The anti-inflammatory properties were assessed using various in vitro assays. The compound demonstrated promising results:

  • Inhibition of pro-inflammatory cytokines was observed in cell culture models, indicating potential therapeutic applications for inflammatory diseases .

Anticancer Activity

The anticancer potential was evaluated against several cancer cell lines:

  • MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed significant cytotoxicity with IC50 values ranging from 0.120.12 to 2.782.78 µM, indicating that modifications to the oxadiazole ring can enhance cytotoxic effects .
Cell LineIC50 (µM)Reference Compound
MCF-715.63Tamoxifen
A5490.12 - 2.78Doxorubicin

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial growth or inflammatory processes.
  • Cell Cycle Arrest : The oxadiazole derivatives have been shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of oxadiazole-sulfonamide derivatives and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had superior activity compared to traditional antibiotics .
  • Cytotoxicity Studies : In vitro studies on L929 cells revealed that some derivatives exhibited significant cytotoxicity at concentrations above 100μM100\mu M, suggesting that further optimization could lead to more potent anticancer agents .

Q & A

Q. What are the key synthetic strategies for constructing the 1,3,4-oxadiazole and dihydroisoquinoline moieties in this compound?

The synthesis involves sequential steps:

  • 1,3,4-Oxadiazole Formation : Cyclization of hydrazides with carboxylic acid derivatives (e.g., using POCl₃ or H₂SO₄ as dehydrating agents) under reflux conditions .
  • Dihydroisoquinoline Sulfonylation : Sulfonation of the dihydroisoquinoline scaffold using sulfonyl chlorides in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl .
    Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediates using 1H^1H-NMR and IR spectroscopy to verify sulfonamide bond formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • 1H^1H-/13C^{13}C-NMR : To verify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, sulfonamide protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₉H₂₆N₄O₆S) with <5 ppm mass accuracy .
  • X-ray Crystallography : For unambiguous confirmation of the sulfonamide and oxadiazole linkages .

Q. What preliminary assays are recommended to screen its biological activity?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Functional Group Variation : Systematically substitute methoxy groups (e.g., replace with halogens or nitro groups) to assess impact on antimicrobial potency .
  • Scaffold Hybridization : Fuse the oxadiazole moiety with other heterocycles (e.g., thiadiazoles) to enhance target binding .
    Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase (DHFR) or topoisomerase II .

Q. What analytical methods resolve stability issues in aqueous or biological matrices?

  • Forced Degradation Studies : Expose the compound to acidic/alkaline conditions (pH 1–13) and analyze degradation products via HPLC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS/MS .

Q. How can metabolic pathways and pharmacokinetics be investigated?

  • In Vitro Metabolism : Use liver microsomes (human/rat) to identify phase I/II metabolites (e.g., demethylation, glucuronidation) .
  • Pharmacokinetic Profiling : Conduct in vivo studies in rodents to determine half-life (t1/2t_{1/2}), bioavailability (F%), and tissue distribution .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., ATCC-validated), incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Orthogonal Validation : Confirm antimicrobial results with live/dead cell imaging (SYTOX Green) or time-kill kinetics .

Q. What techniques elucidate the compound’s mechanism of action in cancer cells?

  • Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation assays .
  • Target Engagement : Use thermal shift assays (TSA) to identify protein targets by monitoring thermal stabilization .

Q. How to evaluate its potential as a multi-target inhibitor?

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
  • Transcriptomics : RNA-Seq to identify differentially expressed genes post-treatment .

Advanced Method Design

Q. How to design a high-throughput screen for derivatives?

  • Library Synthesis : Use parallel synthesis (e.g., 96-well plates) with automated liquid handlers .
  • Primary Screen : Measure IC₅₀ against a target enzyme (e.g., DHFR) using fluorescence-based assays .

Q. What strategies improve solubility without compromising activity?

  • Prodrug Design : Introduce phosphate or PEG groups at the sulfonamide nitrogen .
  • Co-Crystallization : Screen with cyclodextrins or surfactants to enhance aqueous stability .

Multidisciplinary Approaches

Q. How can computational chemistry guide experimental work?

  • Molecular Dynamics (MD) Simulations : Simulate binding to membrane proteins (e.g., GPCRs) over 100+ ns trajectories .
  • ADMET Prediction : Use SwissADME or pkCSM to prioritize derivatives with favorable absorption and toxicity profiles .

Q. What collaborative techniques validate synergistic effects with existing drugs?

  • Isobologram Analysis : Combine with cisplatin or doxorubicin and calculate combination indices (CI) .
  • Proteomics : SILAC-based quantification to map synergistic pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.